molecular formula C14H14N2O3 B8676853 [3-[(4-Nitrophenyl)methoxy]phenyl]methanamine

[3-[(4-Nitrophenyl)methoxy]phenyl]methanamine

Cat. No. B8676853
M. Wt: 258.27 g/mol
InChI Key: NMERFCZCSNJBOT-UHFFFAOYSA-N
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Description

[3-[(4-Nitrophenyl)methoxy]phenyl]methanamine is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-[(4-Nitrophenyl)methoxy]phenyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-[(4-Nitrophenyl)methoxy]phenyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[3-[(4-Nitrophenyl)methoxy]phenyl]methanamine

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

[3-[(4-nitrophenyl)methoxy]phenyl]methanamine

InChI

InChI=1S/C14H14N2O3/c15-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)16(17)18/h1-8H,9-10,15H2

InChI Key

NMERFCZCSNJBOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Suspended in 160 ml of anhydrous tetrahydrofuran were 3.783 g (0.100 mol) of sodium boron hydride, and a solution of 11.402 g (0.100 mol) of trifluoroacetic acid in 20 ml of anhydrous tetrahydrofuran was added dropwise to the suspension at room temperature. The resultant mixture was stirred for 10 minutes. A solution of 5.726 g (0.02 mol) of O-methyl-3-(4-nitrobenzyloxy)benzaldoxime in 20 ml of anhydrous tetrahydrofuran was added dropwise to this mixture. The mixture was stirred at room temperature for 3 hours and heated under reflux further for 2 hours. After cooling the mixture, 20 ml of water were added under chilling with ice water, and the solvent was then distilled off under reduced pressure. The residue was extracted with chloroform, and the solvent was distilled out of the resultant extract under reduced pressure, thereby obtaining a crude product. The crude product was dissolved in 800 ml of 2 N hydrochloric acid, and the solution was washed with chloroform and then neutralized with 50% sodium hydroxide, followed by extraction with chloroform. The solvent was distilled out of the resultant extract under reduced pressure, thereby obtaining 4.234 g (yield: 82%) of the title compound.
Quantity
3.783 g
Type
reactant
Reaction Step One
Quantity
11.402 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
O-methyl-3-(4-nitrobenzyloxy)benzaldoxime
Quantity
5.726 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
800 mL
Type
solvent
Reaction Step Seven
Quantity
160 mL
Type
solvent
Reaction Step Eight
Yield
82%

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